Zikv-IN-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Zikv-IN-3 is a chemical compound designed as an inhibitor of the Zika virus. The Zika virus is a mosquito-borne flavivirus that has been associated with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. This compound has shown promise in inhibiting the replication of the Zika virus, making it a potential candidate for therapeutic development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Zikv-IN-3 typically involves the formation of a pyrazolo[3,4-d]pyridazine-7-one core. The process begins with the nucleophilic substitution reaction between a pyrazolo-pyridazine derivative and a suitable halogenated compound, such as 3-nitrobenzyl bromide, in a dimethylformamide medium. This reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions: Zikv-IN-3 undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The initial synthesis involves a nucleophilic substitution reaction.

Oxidation and Reduction: These reactions can modify the functional groups on the pyrazolo[3,4-d]pyridazine-7-one core.

Substitution Reactions: Further functionalization of the compound can be achieved through substitution reactions with various reagents.

Common Reagents and Conditions:

Dimethylformamide (DMF): Used as a solvent in the nucleophilic substitution reaction.

Halogenated Compounds: Such as 3-nitrobenzyl bromide, used as reactants.

Oxidizing and Reducing Agents: Used to modify functional groups.

Major Products: The major product of these reactions is the this compound compound itself, with potential derivatives formed through further functionalization.

Aplicaciones Científicas De Investigación

Zikv-IN-3 has several scientific research applications, including:

Chemistry: Used as a model compound for studying nucleophilic substitution and other organic reactions.

Biology: Investigated for its antiviral properties against the Zika virus.

Medicine: Potential therapeutic agent for treating Zika virus infections.

Industry: Could be developed into a pharmaceutical product for preventing or treating Zika virus-related diseases.

Mecanismo De Acción

Zikv-IN-3 exerts its effects by targeting the non-structural proteins of the Zika virus, particularly the NS2B-NS3 protease. This protease is essential for viral replication, and inhibition of its activity prevents the virus from replicating within host cells. Molecular docking studies have shown that this compound binds to key amino acids in the protease, acting as a noncompetitive inhibitor .

Comparación Con Compuestos Similares

1H-1,2,3-Triazole Based Compounds: These compounds also show anti-Zika virus activity and have been studied for their potential as antiviral agents.

SBI-0090799: Another compound that inhibits Zika virus replication by blocking the formation of the membranous replication compartment.

Uniqueness of Zikv-IN-3: this compound is unique due to its specific targeting of the NS2B-NS3 protease, which is crucial for Zika virus replication. Its high selectivity and potency make it a promising candidate for further development as an antiviral drug.

Propiedades

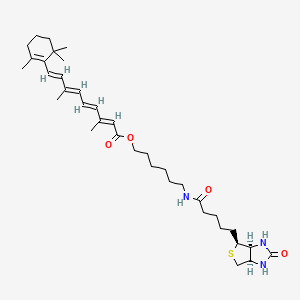

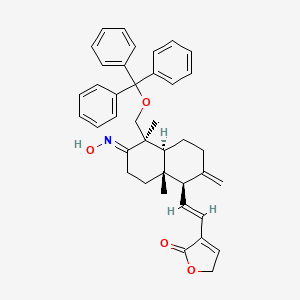

Fórmula molecular |

C39H41NO4 |

|---|---|

Peso molecular |

587.7 g/mol |

Nombre IUPAC |

4-[(E)-2-[(1R,4aS,5S,6E,8aR)-6-hydroxyimino-5,8a-dimethyl-2-methylidene-5-(trityloxymethyl)-1,3,4,4a,7,8-hexahydronaphthalen-1-yl]ethenyl]-2H-furan-5-one |

InChI |

InChI=1S/C39H41NO4/c1-28-19-22-34-37(2,33(28)21-20-29-24-26-43-36(29)41)25-23-35(40-42)38(34,3)27-44-39(30-13-7-4-8-14-30,31-15-9-5-10-16-31)32-17-11-6-12-18-32/h4-18,20-21,24,33-34,42H,1,19,22-23,25-27H2,2-3H3/b21-20+,40-35+/t33-,34+,37+,38+/m1/s1 |

Clave InChI |

PAPPQBOZLHZAOS-QYZALEQESA-N |

SMILES isomérico |

C[C@@]12CC/C(=N\O)/[C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

SMILES canónico |

CC12CCC(=NO)C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)